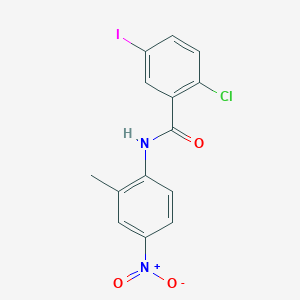![molecular formula C17H14N2O2 B4974970 2-(1-naphthyl)-6,7-dihydro-5H-cyclopenta[b]pyrazine 1,4-dioxide](/img/structure/B4974970.png)
2-(1-naphthyl)-6,7-dihydro-5H-cyclopenta[b]pyrazine 1,4-dioxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1-naphthyl)-6,7-dihydro-5H-cyclopenta[b]pyrazine 1,4-dioxide, commonly known as CPPO, is a chemical compound that has gained significant attention in the scientific community due to its unique properties and potential applications in various fields. CPPO is a heterocyclic compound that contains a cyclopentane ring fused with a pyrazine ring and an oxygen atom.
作用機序
CPPO is a potent oxidizing agent that can readily react with various organic compounds. It reacts with peroxides and other oxidizing agents by transferring an oxygen atom to the substrate, resulting in the formation of a stable product. CPPO can also react with singlet oxygen by undergoing an energy transfer process, which results in the formation of an excited state CPPO molecule. This excited state molecule can then react with other organic compounds, resulting in the formation of various products.
Biochemical and Physiological Effects:
CPPO has been found to have various biochemical and physiological effects. It has been shown to induce oxidative stress in cells, which can lead to cell death. CPPO has also been found to inhibit the activity of various enzymes, including cytochrome P450 and monoamine oxidase. Additionally, CPPO has been shown to have anti-tumor activity in various cancer cell lines.
実験室実験の利点と制限
One of the major advantages of using CPPO in lab experiments is its high reactivity towards various organic compounds. This makes it a useful reagent in the analysis of peroxides and other oxidizing agents. CPPO is also a useful fluorescent probe for the detection of singlet oxygen. However, one of the limitations of using CPPO is its potential toxicity towards cells. It can induce oxidative stress and cell death, which can affect the results of experiments.
将来の方向性
There are various future directions for the study of CPPO. One potential application is in the development of new anti-cancer drugs. CPPO has been shown to have anti-tumor activity in various cancer cell lines, and further studies could lead to the development of new drugs that target cancer cells. Another potential application is in the development of new fluorescent probes for the detection of singlet oxygen. CPPO has been found to be a useful probe, and further studies could lead to the development of more sensitive and specific probes. Finally, further studies could be conducted to investigate the potential toxic effects of CPPO on cells and to develop strategies to mitigate these effects.
Conclusion:
In conclusion, CPPO is a unique chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. Its high reactivity towards various organic compounds makes it a useful reagent in the analysis of peroxides and other oxidizing agents. CPPO has also been found to have anti-tumor activity in various cancer cell lines and is a useful fluorescent probe for the detection of singlet oxygen. However, its potential toxicity towards cells is a limitation that needs to be addressed in future studies. Overall, CPPO is a promising compound that has the potential to make significant contributions to various fields of research.
合成法
The synthesis of CPPO is a multi-step process that involves the reaction of 1-naphthylamine with maleic anhydride, followed by the cyclization of the resulting product with hydrazine hydrate. The final step involves the oxidation of the resulting compound with hydrogen peroxide. The yield of CPPO obtained through this method is around 70%.
科学的研究の応用
CPPO has been extensively studied in the scientific community due to its potential applications in various fields. It has been found to be a useful reagent in the analysis of peroxides and other oxidizing agents. CPPO has also been used as a fluorescent probe for the detection of singlet oxygen, which is a highly reactive species that is involved in various biological processes.
特性
IUPAC Name |
3-naphthalen-1-yl-4-oxido-6,7-dihydro-5H-cyclopenta[b]pyrazin-1-ium 1-oxide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O2/c20-18-11-17(19(21)16-10-4-9-15(16)18)14-8-3-6-12-5-1-2-7-13(12)14/h1-3,5-8,11H,4,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRRXDFPYPAMCBG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)[N+](=O)C=C(N2[O-])C3=CC=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-naphthyl)-6,7-dihydro-5H-cyclopenta[b]pyrazine 1,4-dioxide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


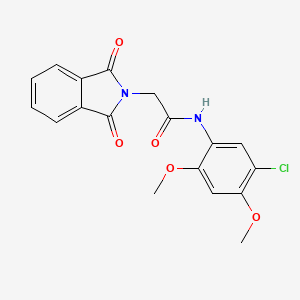
![2-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]thio}-3-(2-methoxyphenyl)-4(3H)-quinazolinone](/img/structure/B4974925.png)
![N-({[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)-3-(2-furyl)acrylamide](/img/structure/B4974928.png)
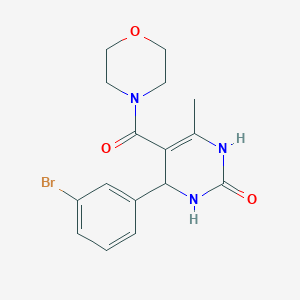
![6-[(2-oxo-1,2-diphenylethyl)thio]-1,2,4-triazine-3,5(2H,4H)-dione](/img/structure/B4974945.png)
![1-{2-[2-(4-ethylphenoxy)ethoxy]ethoxy}-2-methoxy-4-methylbenzene](/img/structure/B4974953.png)
![1-(2-methylphenyl)-5-{[(3-methylphenyl)amino]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4974960.png)
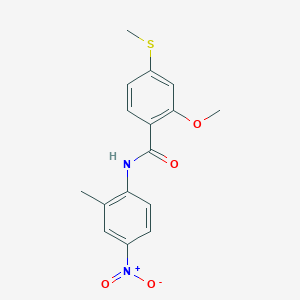
![2-[2-({3-[4-(2-methoxyphenyl)-1-piperazinyl]-1-piperidinyl}methyl)phenoxy]ethanol](/img/structure/B4974980.png)
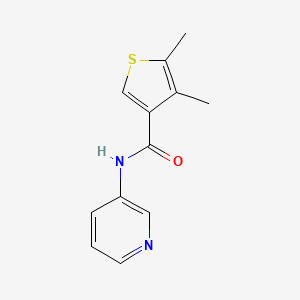
![N-({[2-(1,3-benzothiazol-2-yl)-4,6-dichlorophenyl]amino}carbonothioyl)-2-thiophenecarboxamide](/img/structure/B4974991.png)
![6-(4-hydroxy-3-methoxyphenyl)-11-methyl-9-oxo-7,9-dihydro-6H-pyrido[2,1-d][1,5]benzothiazepine-8-carboxylic acid](/img/structure/B4975003.png)
